molecular formula C10H12ClNS B8720073 3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE

3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE

Cat. No.: B8720073
M. Wt: 213.73 g/mol
InChI Key: CZIVEYOBQCTLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-phenylsulfanyl)-pyrrolidine is a pyrrolidine derivative featuring a sulfur-linked 4-chlorophenyl substituent at the 3-position. Structural analogs and related derivatives suggest its relevance in targeting enzymes or receptors where sulfur-containing heterocycles play a role, such as protease inhibitors or neurotransmitter modulators .

Properties

Molecular Formula

C10H12ClNS

Molecular Weight

213.73 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanylpyrrolidine

InChI

InChI=1S/C10H12ClNS/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2

InChI Key

CZIVEYOBQCTLEO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE typically involves the reaction of pyrrolidine with 4-chlorothiophenol under specific conditions. One common method includes the use of a base, such as sodium hydride, to deprotonate the thiophenol, followed by nucleophilic substitution on the pyrrolidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow techniques and advanced purification methods such as recrystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE involves its interaction with specific molecular targets. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their function. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key differences between 3-(4-chloro-phenylsulfanyl)-pyrrolidine and two related compounds:

Property This compound 2-[(4-Chlorophenyl)sulfanyl]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide 3-(4-Methoxy-phenyl)pyrrolidine HCl
Core Structure Pyrrolidine with sulfanyl-chlorophenyl Propanamide-linked pyrrolidine with sulfonyl and sulfanyl groups Pyrrolidine with methoxy-substituted phenyl
Substituents 4-Chloro-phenylsulfanyl 4-Chlorophenylsulfanyl, 4-(pyrrolidin-1-ylsulfonyl)phenyl, propanamide 4-Methoxy-phenyl, hydrochloride salt
Functional Groups Sulfanyl, chloro Sulfanyl, sulfonyl, amide Methoxy, amine (as HCl salt)
Molecular Weight (g/mol) Not explicitly provided Not explicitly provided (complex structure) 213.7
Key Structural Effects Moderate lipophilicity, potential for π-π interactions Enhanced hydrogen bonding (amide/sulfonyl), increased polarity Electron-donating methoxy group, improved solubility (HCl salt)

Research Findings and Implications

Electronic and Steric Effects

  • Chloro vs. Methoxy Substitution : The electron-withdrawing chloro group in this compound may enhance stability in oxidative environments compared to the electron-donating methoxy group in 3-(4-methoxy-phenyl)pyrrolidine HCl. This could influence binding to hydrophobic enzyme pockets or metabolic pathways .
  • Sulfanyl vs. Sulfonyl/Amide Groups : The sulfanyl group in the target compound offers a balance of lipophilicity and reactivity. In contrast, the sulfonyl and amide groups in the propanamide derivative () likely increase solubility and target affinity but may reduce membrane permeability .

Pharmacokinetic Considerations

  • Hydrochloride Salt : The HCl salt form of 3-(4-methoxy-phenyl)pyrrolidine improves aqueous solubility, a critical factor for oral bioavailability. The free base form of this compound might require formulation optimization for similar efficacy .

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